molecular formula C5H6BrClN2O2S B2673004 (4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride CAS No. 2138010-82-7

(4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride

Cat. No.: B2673004
CAS No.: 2138010-82-7
M. Wt: 273.53
InChI Key: ZDBASGDSRXUCEQ-UHFFFAOYSA-N
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Description

(4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride is a high-value chemical building block designed for advanced research and development. Its primary research application is as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules for drug discovery and agricultural chemistry. The reactive methanesulfonyl chloride group makes this compound an excellent substrate for nucleophilic substitution reactions, allowing researchers to create a diverse array of sulfonamide derivatives . These sulfonamides are crucial scaffolds in medicinal chemistry, often incorporated into compounds to modulate their physicochemical properties, enhance metabolic stability, or improve target binding affinity . The 4-bromo-1-methyl-1H-pyrazole moiety is a privileged structure in bioactive molecules, frequently found in ligands for various enzymes and receptors. This compound is especially valuable for generating targeted inhibitors, as the sulfonamide functional group can be readily conjugated with amines to create molecules that interact with specific biological targets, a strategy employed in the development of potential therapeutic agents . Furthermore, the bromine substituent on the pyrazole ring offers a secondary site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, providing researchers with a powerful handle for extensive structural diversification and library synthesis. This compound is intended for use in research laboratories as a key synthetic intermediate in the discovery of new chemical entities. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-bromo-1-methylpyrazol-3-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrClN2O2S/c1-9-2-4(6)5(8-9)3-12(7,10)11/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBASGDSRXUCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CS(=O)(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with methanesulfonyl chloride. The reaction is carried out under anhydrous conditions and in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: (4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C5_5H6_6BrN2_2O2_2S, featuring a pyrazole ring and a methanesulfonyl chloride group. The presence of bromine enhances its electrophilicity, making it a versatile intermediate in nucleophilic substitution reactions. The sulfonyl chloride group facilitates various chemical transformations, allowing it to serve as a building block in the synthesis of more complex molecules.

Medicinal Chemistry

(4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride has shown promise in drug development due to its ability to interact with biological macromolecules. Its electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins, which is crucial for enzyme inhibition studies. This property positions it as a candidate for targeting specific pathways in diseases such as cancer and neurodegenerative disorders.

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by covalently modifying active site residues, which is valuable in developing therapeutics for conditions like Alzheimer's disease and other cognitive disorders .

Case Studies

Recent studies have investigated the interactions of this compound with various biological targets. For example:

  • Targeting Muscarinic Receptors : Research has explored the potential of pyrazole derivatives as allosteric modulators of muscarinic acetylcholine receptors, which are implicated in cognitive functions and neurological diseases .
  • Antitumor Activity : Some derivatives have shown activity against cancer cell lines, indicating potential therapeutic applications in oncology .

Comparison with Similar Compounds

Key Observations:

  • Functional Groups : The target’s sulfonyl chloride group contrasts with sulfonamides (Compounds 16–17) and ketones (Examples 5.17–5.18), leading to divergent reactivity. Sulfonyl chlorides are highly electrophilic, enabling nucleophilic substitutions (e.g., with amines to form sulfonamides), whereas sulfonamides and ketones are less reactive .
  • Substituent Effects: The target’s simple methyl and bromine substituents differ from the bulky indole and aryl groups in Compounds 16–17, which likely reduce solubility and increase melting points (e.g., 200–201°C for Compound 16 vs. unknown for the target) .

Spectroscopic and Analytical Data

Infrared (IR) Spectroscopy:

  • Target Compound : Predicted IR peaks include S=O stretches (~1350–1160 cm⁻¹) and C-Br stretches (~650–500 cm⁻¹) , consistent with sulfonyl chlorides and brominated aromatics.
  • Compounds 16–17 () : Exhibit strong SO₂ stretches at 1162–1335 cm⁻¹ and C=O stretches at 1653–1670 cm⁻¹ , confirming sulfonamide and ketone groups .

Mass Spectrometry:

  • Target Compound : Predicted [M+H]+ at m/z 272.91 , with adducts ([M+Na]+, [M+K]+) showing shifts consistent with sulfonyl chlorides .
  • Example 5.17 () : LC/MS data show [M+H]+ at m/z 301–305 , reflecting bromine and chlorine isotopic patterns .

Biological Activity

(4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. With a molecular formula of C5_5H6_6BrClN2_2O2_2S and a molecular weight of approximately 273.54 g/mol, this compound exhibits electrophilic properties that make it a candidate for various biochemical applications, particularly as an enzyme inhibitor.

Structural Characteristics

The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a methanesulfonyl chloride group. The presence of bromine enhances its electrophilicity, allowing it to participate in nucleophilic substitution reactions. The structural formula can be represented as follows:

 4 bromo 1 methyl 1H pyrazol 3 yl methanesulfonyl chloride\text{ 4 bromo 1 methyl 1H pyrazol 3 yl methanesulfonyl chloride}

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor. Its electrophilic nature allows it to form covalent bonds with active site residues in enzymes, which can lead to inhibition. This property is particularly valuable in drug development targeting specific biological pathways.

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionForms covalent bonds with enzymes, potentially inhibiting their activity
Electrophilic ReactivityReacts with nucleophilic sites on biological macromolecules
Potential TherapeuticsCandidates for drug development in various therapeutic areas

Case Studies

Several studies have explored the biological implications of this compound:

  • Inhibition of SARS-CoV Proteases : A study investigated its potential against the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease, revealing promising IC50_{50} values that suggest effective inhibition at low concentrations .
  • Antimicrobial Properties : Similar compounds have shown antibacterial and antifungal activities in various studies. For instance, derivatives of pyrazoles were tested against bacterial strains, demonstrating significant inhibition compared to standard antibiotics .
  • Anti-inflammatory Activity : Some pyrazole derivatives have been reported to exhibit anti-inflammatory effects superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating potential applications in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects primarily involves its ability to react with nucleophiles within enzymes or proteins. This interaction can lead to conformational changes that inhibit enzymatic activity or alter protein function.

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including the use of continuous flow reactors for optimized yield and purity . Its applications extend beyond medicinal chemistry into fields such as agricultural chemistry and materials science due to its reactive nature.

Table 2: Comparison with Related Compounds

Compound NameMolecular FormulaNotable Features
This compoundC5_5H6_6BrClN2_2O2_2SHigh electrophilicity due to bromine
(4-chloro-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chlorideC5_5H6_6ClN2_2O2_2SChlorine substituent increases reactivity
(1-ethyl-1H-pyrazol-3-yl)methanesulfonyl chlorideC6_6H9_9ClN2_2O2_2SEthyl group provides different steric properties

Q & A

Basic: What synthetic methodologies are recommended for preparing (4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride?

Answer:
The compound is synthesized via sulfonation of its precursor followed by chlorination. A scalable approach involves:

  • Step 1: Sulfonation of (4-bromo-1-methyl-1H-pyrazol-3-yl)methane using thiourea/NCBSI/HCl to generate the intermediate sulfonic acid .
  • Step 2: Reaction with thionyl chloride (SOCl₂) or PCl₅ to convert the sulfonic acid to the sulfonyl chloride.
    Key Considerations:
  • Use anhydrous conditions to avoid hydrolysis of the sulfonyl chloride group.
  • Monitor reaction progress via TLC or HPLC to detect intermediates.
Method Comparison Thiourea/NCBSI/HCl Classical SOCl₂
Reaction Time 4–6 hours12–24 hours
Yield 75–85%60–70%
Byproduct Handling Minimal (HCl gas)Requires SO₂ scrubbing

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR: Identify substituents on the pyrazole ring (e.g., methyl at δ ~2.4 ppm, bromine’s deshielding effect) .
  • IR Spectroscopy: Confirm sulfonyl chloride groups (S=O stretching at 1334–1162 cm⁻¹) .
  • Elemental Analysis: Validate purity (>98% by HPLC) and stoichiometry .
  • X-ray Crystallography: Resolve steric effects of the bromine substituent using SHELXL for refinement (e.g., C–Br bond length ~1.89 Å) .

Advanced: How can researchers address discrepancies in reported melting points or purity?

Answer:
Discrepancies arise from:

  • Polymorphism: Crystallize the compound in different solvents (e.g., ethyl acetate vs. hexane) and compare DSC profiles .
  • Impurity Sources: Trace methylcyclopentane (96-37-7) or methanesulfonic acid (75-75-2) may co-elute; use preparative HPLC with a C18 column for purification .
    Mitigation Strategy:
  • Cross-validate purity via orthogonal methods (e.g., GC-MS for volatile impurities, elemental analysis for non-volatiles) .

Advanced: What challenges arise when using this compound in nucleophilic substitution reactions?

Answer:

  • Steric Hindrance: The 4-bromo-1-methylpyrazole group impedes nucleophilic attack at the sulfonyl chloride. Use bulky amines (e.g., tert-butylamine) or elevated temperatures (80–100°C) to enhance reactivity .
  • Competitive Hydrolysis: Pre-dry solvents (e.g., molecular sieves in DMF) and conduct reactions under nitrogen .
    Case Study:
  • Reaction with 4-chloro-2-(1H-pyrazol-3-yl)phenol required 20 mol% DMAP to accelerate sulfonamide formation .

Safety & Handling: What protocols are essential for mitigating toxicity risks?

Answer:

  • Ventilation: Use fume hoods due to methanesulfonyl chloride’s high toxicity (LC50 inhalation: 500 ppm/1h in rats) .
  • PPE: Wear nitrile gloves and goggles; avoid skin contact (risk of severe burns) .
  • Spill Management: Neutralize with 10% sodium bicarbonate solution before disposal .

Application: How is this compound utilized in synthesizing pharmacologically active derivatives?

Answer:
It serves as a sulfonylating agent in drug discovery:

  • Example 1: Synthesis of Sumatriptan analogs via sulfonamide coupling (yield: 78% under microwave irradiation) .
  • Example 2: Preparation of antifungal agents (e.g., 4-(4-bromo-pyrazolyl)benzenesulfonamides) with IC50 < 1 µM against Candida spp. .

Advanced: How can crystallographic data resolve ambiguities in regioisomeric byproducts?

Answer:

  • Problem: Bromine’s position (C4 vs. C5) in pyrazole derivatives can lead to regioisomers.
  • Solution: Use SHELXD for phase determination and SHELXL for refinement. Compare experimental C–Br bond lengths (1.89 Å) with DFT-calculated values (1.87–1.91 Å) to confirm regiochemistry .

Method Optimization: What strategies improve yield in multistep syntheses involving this compound?

Answer:

  • Telescoping: Avoid isolating intermediates; e.g., directly use the sulfonated crude product for chlorination .
  • Catalysis: Employ Lewis acids (e.g., ZnCl₂) to enhance chlorination efficiency .

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